molecular formula C19H23NO2 B5791863 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide

4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5791863
M. Wt: 297.4 g/mol
InChI Key: WLLFHCDVXMOHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the synthesis of androgens and estrogens. TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer, as well as other hormone-dependent cancers.

Mechanism of Action

4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide inhibits the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the synthesis of androgens and estrogens. By inhibiting this enzyme, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide reduces the production of testosterone, which can slow the growth of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on testosterone production, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to reduce the expression of genes involved in cell cycle progression and DNA replication, which can slow the growth of cancer cells. 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to induce apoptosis (programmed cell death) in prostate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is that it is a highly selective inhibitor of the enzyme CYP17A1, which reduces the risk of off-target effects. However, one limitation of using 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide is that it can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is the use of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in combination with other therapies, such as androgen receptor inhibitors or chemotherapy, to improve treatment outcomes in prostate cancer patients. Another area of interest is the development of more potent and selective inhibitors of CYP17A1, which could lead to improved treatment options for hormone-dependent cancers. Finally, there is also interest in studying the potential use of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in other types of cancer, such as breast cancer and ovarian cancer, where hormone production plays a role in tumor growth.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-methylphenylboronic acid with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 4-bromo-N-(2-methoxy-5-methylphenyl)benzamide to yield 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide.

Scientific Research Applications

4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been studied extensively for its potential use in the treatment of prostate cancer. In preclinical studies, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to significantly reduce serum testosterone levels, which can slow the growth of prostate cancer cells. In clinical trials, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to be effective in reducing serum testosterone levels in patients with advanced prostate cancer.

properties

IUPAC Name

4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-6-11-17(22-5)16(12-13)20-18(21)14-7-9-15(10-8-14)19(2,3)4/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLFHCDVXMOHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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